molecular formula C17H26O2 B3328078 3,5-Di-tert-amyl-2-hydroxybenzaldehyde CAS No. 41715-33-7

3,5-Di-tert-amyl-2-hydroxybenzaldehyde

Cat. No.: B3328078
CAS No.: 41715-33-7
M. Wt: 262.4 g/mol
InChI Key: ICNUFRUBZPAFFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized through various methods. One notable approach involves the condensation reaction of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde with methyl-2-{N-(2’-aminoethane)}-amino-1-cyclopentenedithiocarboxylate, resulting in the formation of a Schiff base ligand—N,N-diethyl-2-methyl-1,4-phenylenediamine . This reaction has been employed during the synthesis of copper(II) and cobalt(II) complexes of salicylaldimine .


Chemical Reactions Analysis

  • It participates in the synthesis of Mn(III)-salen complex and its diamino precursor, 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose .
  • It serves as a chiral Schiff base ligand for enantioselective copper-catalyzed addition reactions .
  • Additionally, it acts as a chiral oxazolidine ligand for the enantioselective addition of diethylzinc to aldehydes .
  • It has been explored in the context of tin Schiff base complexes with histidine analogues .

Physical and Chemical Properties Analysis

  • Melting Point : Approximately 59-61°C (literature value) .

Properties

IUPAC Name

2-hydroxy-3,5-bis(2-methylbutan-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-7-16(3,4)13-9-12(11-18)15(19)14(10-13)17(5,6)8-2/h9-11,19H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNUFRUBZPAFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-di-t-amylphenol (70 g, 0.30 mole) was dissolved in 200 ml absolute ethanol in a 1 L round bottom flask equipped with a water-cooled condenser. Sodium hydroxide (82 g, 2.0 moles) was dissolved in 80 ml water and added while still hot to the solution of phenol. Chloroform (149 g, 1.25 mole) was added in 2 ml portions over a 45-minute period. The resulting yellow-brown mixture was stirred 2 hours while cooling to ambient temperature. The mixture was extracted into 400 ml of hexanes and the organic layer rinsed with 400 ml of 1M HCl. The organic layer was isolated in a separatory funnel and dried over anhydrous magnesium sulfate. The mixture was filtered and rotoevaporated to a thick syrup, and the IR spectrum of the crude product showed the characteristic aldehyde carbonyl stretching frequency. The product was used without further purification.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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82 g
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reactant
Reaction Step Two
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Quantity
80 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
149 g
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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